molecular formula C38H38F6N4O6 B3039177 N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) CAS No. 591742-78-8

N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate)

Cat. No.: B3039177
CAS No.: 591742-78-8
M. Wt: 760.7 g/mol
InChI Key: NWLZLJKDDQUWKR-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) (CAS: 591742-78-8) is a rhodamine-based fluorescent dye modified with a 4-(aminomethyl)benzyl group and two trifluoroacetate counterions. This compound is widely utilized in proteomics research as a fluorescent labeling agent due to its high quantum yield, photostability, and amine-reactive properties . The aromatic benzyl group enhances its ability to conjugate with biomolecules via carbodiimide-mediated coupling, making it suitable for applications such as cellular imaging, nanoparticle labeling, and tracking molecular interactions in biological systems .

Properties

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O2.2C2HF3O2/c1-5-36-29-17-31-27(15-21(29)3)33(28-16-22(4)30(37-6-2)18-32(28)40-31)25-9-7-8-10-26(25)34(39)38-20-24-13-11-23(19-35)12-14-24;2*3-2(4,5)1(6)7/h7-18,36H,5-6,19-20,35H2,1-4H3,(H,38,39);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLZLJKDDQUWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCC5=CC=C(C=C5)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38F6N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) typically involves the reaction of rhodamine 6G with 4-(aminomethyl)benzylamine in the presence of suitable coupling agents. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of fluorescent materials and sensors

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for fluorescence-based applications. The molecular targets and pathways involved depend on the specific application, such as binding to specific biomolecules in biological assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodamine 6G derivatives share a core fluorophore structure but differ in their amine-containing side chains, which dictate their solubility, conjugation efficiency, and target specificity. Below is a comparative analysis of key analogs:

Structural and Functional Differences

Compound Name (CAS) Substituent Molecular Formula Molecular Weight Key Applications Price (10 mg)
N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) (591742-78-8) 4-(Aminomethyl)benzyl Not explicitly stated* Not explicitly stated* Proteomics, biomolecular labeling $72.00
N-(2-Aminoethyl)rhodamine 6G-amide bis(trifluoroacetate) (591742-74-4) 2-Aminoethyl C28H32N4O2·C4H2F6O4 ~727.69 (calculated) Nanoparticle labeling, cellular imaging ≥$95.00 (HPCE grade)
N-(6-Aminohexyl)rhodamine 6G-amide bis(trifluoroacetate) (1140505-40-3) 6-Aminohexyl Not explicitly stated* Not explicitly stated* Biomaterial functionalization $130.00
N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) (sc-301228) 8-Amino-3,6-dioxaoctyl C32H40N4O4·C4H2F6O4 772.73 Proteomics, long-chain conjugation $104.00

*Molecular details inferred from related analogs.

Key Observations:

Substituent Flexibility vs. In contrast, 2-aminoethyl and 6-aminohexyl groups offer flexibility, improving solubility in aqueous environments and conjugation with carboxylated nanoparticles .

Conjugation Efficiency: N-(2-Aminoethyl) and N-(6-Aminohexyl) derivatives are frequently used in carbodiimide-mediated coupling to carboxylated polymers (e.g., alginate or polycaprolactone) due to their linear chains, which reduce steric hindrance . The benzyl derivative may exhibit slower conjugation kinetics but higher stability in hydrophobic environments .

Fluorescence Properties: N-(2-Aminoethyl)rhodamine 6G-amide bis(trifluoroacetate) has λex 528 nm and λem 553 nm in phosphate buffer (pH 3.0), typical of rhodamine 6G derivatives . While emission/excitation maxima are likely similar across analogs, the benzyl group may alter photostability or quantum yield due to electron-withdrawing effects .

Cost and Accessibility: The benzyl derivative is the most cost-effective ($72.00/10 mg), likely due to simpler synthesis compared to ether-linked analogs like N-(8-Amino-3,6-dioxaoctyl) ($104.00/10 mg) .

Limitations and Challenges

  • The benzyl derivative’s hydrophobicity may limit solubility in purely aqueous systems, necessitating organic co-solvents .
  • N-(8-Amino-3,6-dioxaoctyl)rhodamine, while versatile, incurs higher costs due to complex synthesis involving ether linkages .

Biological Activity

N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate), a derivative of rhodamine 6G, is notable for its applications in biological research, particularly in fluorescence assays and imaging. This compound exhibits unique properties that make it a valuable tool in various biological studies, including cancer research, cellular imaging, and drug delivery systems.

  • Molecular Formula : C38H38F6N4O6
  • Molecular Weight : 760.72 g/mol
  • CAS Number : 591742-78-8

These properties contribute to the compound's stability and effectiveness as a fluorescent probe in biological settings.

N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) operates primarily through fluorescence resonance energy transfer (FRET). This mechanism allows for the visualization of biological processes at the cellular level. The compound's structure facilitates its interaction with various biomolecules, enabling targeted imaging and detection.

Biological Applications

  • Fluorescence Imaging : The compound is extensively used in fluorescence microscopy to visualize cellular components. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes.
  • Cancer Research : Studies have demonstrated its potential in targeting cancer cells. For instance, the compound can be conjugated with specific targeting agents to enhance the delivery of therapeutic drugs directly to tumor sites.
  • Proteomics : As a bioreagent, it is utilized in proteomics research to study protein interactions and dynamics within cells.

Case Study 1: Cellular Imaging

In a study focusing on the cellular uptake of N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate), researchers observed that the compound effectively penetrated cell membranes and localized within cytoplasmic structures. Fluorescence microscopy revealed distinct patterns of localization, suggesting its utility in studying intracellular dynamics.

Case Study 2: Drug Delivery Systems

Another investigation explored the use of this compound as part of a drug delivery system for anticancer therapies. By conjugating N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) with doxorubicin, researchers achieved targeted delivery to cancer cells, resulting in enhanced cytotoxic effects compared to free drug administration.

Data Table: Biological Activity Overview

Application AreaObservationsReferences
Fluorescence ImagingEffective cellular uptake and localization
Cancer TargetingEnhanced delivery when conjugated with drugs
ProteomicsUseful for studying protein interactions

Q & A

Basic Research Questions

Q. What are the spectral properties of N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate), and how can fluorescence detection be optimized?

  • The compound exhibits excitation/emission maxima at λex 528 nm and λem 553 nm in 0.1 M phosphate buffer (pH 3.0) . For optimal detection:

  • Use pH-controlled buffers to stabilize fluorescence intensity, as rhodamine derivatives are pH-sensitive.
  • Avoid exposure to light during experiments to prevent photobleaching.
  • Validate instrument calibration using standard fluorophores with overlapping spectra.

Q. How can this compound be conjugated to biomolecules for labeling applications?

  • The primary amine group on the benzyl moiety enables covalent conjugation to carboxylated substrates (e.g., proteins, nanoparticles) via carbodiimide chemistry (e.g., EDC/NHS):

Activate carboxyl groups on the target molecule with EDC/NHS in pH 7.4 buffer.

React the activated ester with the amine group of the rhodamine derivative for 2–4 hours at room temperature.

Purify the conjugate via size-exclusion chromatography or dialysis to remove unreacted dye .

Q. What storage conditions are recommended to ensure stability?

  • Store lyophilized powder at 2–8°C in airtight, light-protected containers .
  • Prepare working solutions in inert buffers (e.g., phosphate or HEPES) and avoid freeze-thaw cycles to prevent aggregation or degradation.

Advanced Research Questions

Q. How can solubility challenges be addressed in non-aqueous or complex biological matrices?

  • The trifluoroacetate counterion enhances aqueous solubility, but for organic solvents (e.g., DMSO):

  • Pre-dissolve the compound in a minimal volume of DMSO (<1% v/v) before diluting into aqueous buffers.
  • Use sonication or mild heating (≤37°C) to disperse aggregates.
    • In lipid-rich environments, incorporate surfactants (e.g., Tween-20) to maintain colloidal stability .

Q. What analytical methods are suitable for characterizing purity and conjugation efficiency?

  • Purity assessment : Use high-performance capillary electrophoresis (HPCE) to confirm ≥95% purity, as noted in commercial specifications .
  • Conjugation validation :

  • Employ MALDI-TOF mass spectrometry to confirm molecular weight shifts post-conjugation.
  • Quantify free dye using fluorescence correlation spectroscopy (FCS) or HPLC with fluorescence detection .

Q. How to resolve discrepancies in fluorescence quantum yield between synthetic batches?

  • Batch variability may arise from:

  • Incomplete counterion exchange : Verify trifluoroacetate content via ion chromatography.
  • Residual solvents : Use TGA (thermogravimetric analysis) to assess solvent traces.
  • Aggregation : Measure dynamic light scattering (DLS) to detect particulate formation; filter through 0.22 µm membranes before use .

Q. What experimental controls are critical for ensuring labeling specificity in live-cell imaging?

  • Include:

  • Negative controls : Cells treated with non-functionalized rhodamine to assess nonspecific binding.
  • Competitive inhibition : Pre-incubate cells with excess unlabeled ligand to block target sites.
  • Fluorescence quenching controls : Use potassium iodide or TEMPOL to validate membrane-permeant vs. surface-bound signals .

Methodological Notes

  • Synthesis optimization : For custom derivatives, adopt palladium-catalyzed oxidative cyclization (as described for indolocarbazole synthesis) to introduce structural modifications while preserving fluorescence .
  • Counterion effects : Replace trifluoroacetate with acetate or chloride via ion-exchange resins if cytotoxicity is observed in sensitive cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate)
Reactant of Route 2
N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate)

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